Dipropanoic acid

Description

Structure

3D Structure

Properties

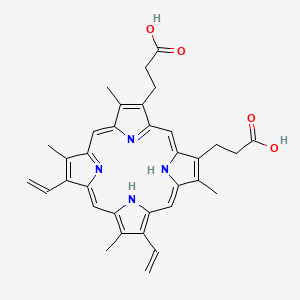

Molecular Formula |

C34H34N4O4 |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,36,38H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) |

InChI Key |

OXTIQTUKEUGAPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ambiguity in "Dipropanoic Acid" Nomenclature Requires Clarification for In-Depth Analysis

A comprehensive review of chemical databases and scientific literature reveals that the term "Dipropanoic acid" is not a standard, unambiguous chemical name. Instead, it appears as a synonym or part of the name for several distinct and structurally diverse chemical compounds. To provide an accurate and in-depth technical guide as requested, it is crucial to first identify the specific molecule of interest.

Initial research has identified at least three different complex molecules referred to as or containing "this compound" in their nomenclature:

-

A Porphyrin Derivative: One compound identified is 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid.[1] This is a large, complex molecule with a porphyrin core, which is a class of compounds significant in biochemistry, for example, as part of hemoglobin and chlorophyll. Its properties and applications would be vastly different from simpler dicarboxylic acids.

-

A Triazine Derivative: Another compound is Bis(2-carboxyethyl) Isocyanurate, also known as 1,3,5-Triazine-1,3(2H,4H)-dipropanoic acid.[2] This molecule is based on a triazine ring structure and is used in applications such as flame retardants and heat stabilizers.[2]

-

A Thio-urea Derivative: A third, distinct structure is 3,3'-(DECYLCARBAMOTHIOYLAZANEDIYL)this compound. This is a more specialized chemical with a thio-urea functional group.

The significant structural differences between these molecules mean that their chemical and physical properties, experimental protocols for their study, and their roles in signaling pathways or other biological and chemical processes are entirely different.

To proceed with the creation of a detailed technical guide that includes quantitative data, experimental methodologies, and pathway visualizations, the user is requested to clarify which of these compounds, or if another specific structure, is the intended subject of the report.

Once the specific "this compound" compound of interest is identified, a comprehensive guide will be developed to address the core requirements of the request.

References

Navigating the Identity of Dipropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The term "dipropanoic acid" presents a degree of ambiguity within chemical nomenclature, as it can refer to several distinct molecules. This technical guide addresses this ambiguity by identifying and characterizing four representative compounds that fall under this general description. Each compound is detailed with its unique Chemical Abstracts Service (CAS) number, physicochemical properties, synthesis protocols, and known biological relevance. This in-depth guide is designed to provide clarity and comprehensive data for researchers and professionals in drug development and chemical sciences.

Understanding the Ambiguity: Four Interpretations of "this compound"

The lack of a single, universally accepted structure for "this compound" necessitates a clear definition of the specific compound in any research or development context. This guide explores the following four compounds, each a valid interpretation of the term:

-

3,3'-Thiodipropionic acid: Two propanoic acid molecules linked by a sulfur atom.

-

Propionic anhydride (B1165640): Formed from the dehydration of two propanoic acid molecules.

-

3,3'-Iminodipropionic acid: Two propanoic acid molecules linked by an imino (-NH-) group.

-

2,2-Dimethylpropanoic acid (Pivalic Acid): An isomer of propanoic acid that contains a total of five carbon atoms, which can be conceptually considered in the context of propanoic acid derivatives.

Each of these compounds possesses distinct chemical and biological properties, which are detailed in the following sections.

3,3'-Thiodipropionic Acid

CAS Number: 111-17-1

3,3'-Thiodipropionic acid is a dicarboxylic acid containing a thioether linkage. It is recognized for its antioxidant properties and is used in various industrial applications, including as a stabilizer in plastics, rubbers, and oils.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C6H10O4S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | 131-134 °C | [1] |

| Solubility | Soluble in water and ethanol. | [2] |

| pKa | Not readily available | |

| Appearance | White crystalline solid | [3] |

Experimental Protocols

Synthesis of 3,3'-Thiodipropionic Acid via Michael Addition:

A common method for the synthesis of 3,3'-thiodipropionic acid involves the reaction of acrylonitrile (B1666552) with a sulfide (B99878) source, followed by hydrolysis of the resulting dinitrile.

Materials:

-

Acrylonitrile

-

Sodium sulfide (or sodium hydrosulfide)

-

Sodium hydroxide (B78521)

-

Sulfuric acid

-

Water

Procedure:

-

In a reaction vessel, an aqueous solution of sodium sulfide is prepared.

-

Acrylonitrile is added dropwise to the sodium sulfide solution at a controlled temperature, typically between 20-50°C. The reaction is allowed to proceed for several hours.

-

The resulting 3,3'-thiodipropionitrile (B89633) is then hydrolyzed without isolation by adding a solution of sodium hydroxide and heating the mixture.

-

After hydrolysis is complete, the reaction mixture is acidified with sulfuric acid to precipitate the 3,3'-thiodipropionic acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield the final product.

This process provides a high yield of 3,3'-thiodipropionic acid and is suitable for industrial-scale production.[4]

Biological Activity and Signaling

3,3'-Thiodipropionic acid and its esters are utilized as antioxidants in food packaging and cosmetics to prevent the degradation of fats and oils.[3][5] Its antioxidant activity is attributed to the sulfur atom, which can scavenge reactive oxygen species. In the bacterium Variovorax paradoxus, specific transport proteins have been identified that are involved in the uptake of 3,3'-thiodipropionic acid, suggesting a role for this compound in microbial metabolism.[6] While it is known to be an antioxidant, detailed signaling pathways of its action in mammalian cells are not extensively documented in the provided search results.

Experimental Workflow: Antioxidant Activity Assay

Caption: A generalized workflow for evaluating the antioxidant capacity of 3,3'-thiodipropionic acid using the DPPH assay.

Propionic Anhydride

CAS Number: 123-62-6

Propionic anhydride is the acid anhydride of propionic acid. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis, particularly for the introduction of the propionyl group.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C6H10O3 | [7] |

| Molecular Weight | 130.14 g/mol | [7] |

| Boiling Point | 167-170 °C | [7] |

| Melting Point | -42 °C | [7] |

| Density | 1.015 g/cm³ | [7] |

| Solubility | Reacts with water; soluble in chloroform, ether, and ethanol. | [8] |

| Appearance | Colorless liquid | [7] |

Experimental Protocols

Synthesis of Propionic Anhydride by Dehydration:

A common industrial method for preparing propionic anhydride is the thermal dehydration of propionic acid.

Materials:

-

Propionic acid

Procedure:

-

Propionic acid is heated, leading to the removal of one molecule of water from two molecules of propionic acid.

-

The water produced is continuously removed by distillation to drive the equilibrium towards the formation of the anhydride.[7]

Alternative Synthesis using Oxalyl Chloride:

Materials:

-

Propionic acid

-

Oxalyl chloride

Procedure:

-

Dry propionic acid is placed in a round-bottom flask.

-

Oxalyl chloride is added slowly. Hydrogen chloride gas evolves during the addition.

-

The reaction mixture is gently refluxed.

-

The product, propionic anhydride, is then isolated by distillation. This method can yield approximately 51% of the product.[9]

Biological Activity and Signaling

Propionic anhydride itself does not have significant direct biological activity; its importance lies in its reactivity. Upon contact with water, it hydrolyzes to form propionic acid.[8] Propionic acid is a short-chain fatty acid that is naturally produced in the gut by the microbiome and plays a role in various physiological processes, including serving as an energy source and modulating the immune system. Due to its use in the synthesis of certain controlled substances, the purchase and use of propionic anhydride are regulated in some jurisdictions.[8]

Synthesis Workflow Diagram

Caption: A simplified workflow illustrating the synthesis of propionic anhydride through dehydration of propionic acid.

3,3'-Iminodipropionic Acid

CAS Number: 505-47-5

3,3'-Iminodipropionic acid is a dicarboxylic acid containing a secondary amine group. It can be used as a building block in the synthesis of various organic molecules.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C6H11NO4 | [10] |

| Molecular Weight | 161.16 g/mol | [10] |

| Melting Point | 156 °C | [10] |

| Solubility | Information not readily available in search results. | |

| Appearance | White crystalline substance | [10] |

Experimental Protocols

Detailed experimental protocols for the synthesis of 3,3'-iminodipropionic acid were not extensively covered in the provided search results. However, a general synthetic approach would likely involve the reaction of a suitable nitrogen-containing starting material with a propionic acid derivative.

Biological Activity and Signaling

The biological activity and involvement in specific signaling pathways of 3,3'-iminodipropionic acid are not well-documented in the provided search results. Its structural similarity to other amino acids suggests potential roles in biological systems, but further research is needed to elucidate these.

Logical Relationship Diagram

Caption: A diagram showing the key structural components and resulting chemical properties of 3,3'-iminodipropionic acid.

2,2-Dimethylpropanoic Acid (Pivalic Acid)

CAS Number: 75-98-9

Also known as pivalic acid, this compound is a carboxylic acid with a branched structure. It is an isomer of valeric acid. While not a "dipropanoic" acid in the sense of containing two propanoic units, its name relates to the propanoic acid structure. It is used in the production of polymers, esters, and other chemicals.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C5H10O2 | [11] |

| Molecular Weight | 102.13 g/mol | [11] |

| Boiling Point | 163-164 °C | [12] |

| Melting Point | 33-35 °C | [12] |

| Solubility | Soluble in water, alcohol, and ether. | [12] |

| Appearance | Colorless to white solid | [12] |

Experimental Protocols

The synthesis of 2,2-dimethylpropanoic acid was not detailed in the provided search results.

Biological Activity and Signaling

Information regarding the specific biological activities and signaling pathways of 2,2-dimethylpropanoic acid is not available in the provided search results. It is primarily used as a chemical intermediate.

Isomeric Relationship Diagram

Caption: A diagram illustrating that 2,2-dimethylpropanoic acid is one of the isomers of valeric acid.

References

- 1. 3,3 -Thiodipropionic acid 97 111-17-1 [sigmaaldrich.com]

- 2. fao.org [fao.org]

- 3. 3,3'-Thiodipropionic acid | 111-17-1 [chemicalbook.com]

- 4. JPS5821662A - Preparation of 3,3'-thiodipropionic acid - Google Patents [patents.google.com]

- 5. 3,3-thiodipropionic acid, 111-17-1 [thegoodscentscompany.com]

- 6. 3,3'-Thiodipropionic acid (TDP), a possible precursor for the synthesis of polythioesters: identification of TDP transport proteins in Variovorax paradoxus TBEA6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propionic anhydride - Wikipedia [en.wikipedia.org]

- 8. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]

- 9. prepchem.com [prepchem.com]

- 10. Buy 3,3'-Iminodipropionic acid | 505-47-5 [smolecule.com]

- 11. 2,2-dimethylpropanoic acid | 75-98-9 | Buy Now [molport.com]

- 12. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of α,α-Dialkylated Propanoic Acids for Research Applications

This guide provides a comprehensive overview of the chemical synthesis of α,α-dialkylated propanoic acids, often colloquially referred to as "dipropanoic acids," for research and development purposes. The synthesis of these compounds is of significant interest to researchers in medicinal chemistry and materials science due to their utility as building blocks for more complex molecules and as standalone compounds with potential biological activity. This document details the prevalent synthetic methodologies, presents quantitative data for key reactions, and provides illustrative diagrams of the synthetic workflow.

The most common and versatile method for the synthesis of α,α-disubstituted propanoic acids is the malonic ester synthesis. This method allows for the sequential introduction of two alkyl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired disubstituted acetic acid. By using propyl halides as the alkylating agents, one can synthesize 2,2-dipropylmalonic acid, which upon decarboxylation would yield 2-propylpentanoic acid. However, for the purpose of this guide, we will focus on the synthesis of the stable dicarboxylic acid intermediate, a dialkylated malonic acid, which can be considered a form of "dipropanoic acid" derivative.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of a representative α,α-dialkylated propanoic acid, diethyl 2,2-dipropylmalonate, and its subsequent hydrolysis to 2,2-dipropylmalonic acid.

Table 1: Reaction Parameters for the Synthesis of Diethyl 2,2-dipropylmalonate

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl malonate | 1.0 eq | |

| Sodium ethoxide | 2.2 eq | |

| 1-Bromopropane (B46711) | 2.5 eq | |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol (B145695) | |

| Temperature | 78 °C (Reflux) | |

| Reaction Time | 6 hours | |

| Yield | ||

| Product Yield (diethyl 2,2-dipropylmalonate) | 85-95% |

Table 2: Reaction Parameters for the Hydrolysis of Diethyl 2,2-dipropylmalonate

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl 2,2-dipropylmalonate | 1.0 eq | |

| Potassium Hydroxide (B78521) | 2.5 eq | |

| Reaction Conditions | ||

| Solvent | Ethanol/Water (1:1) | |

| Temperature | 100 °C (Reflux) | |

| Reaction Time | 4 hours | |

| Yield | ||

| Product Yield (2,2-dipropylmalonic acid) | >90% |

Experimental Protocols

1. Synthesis of Diethyl 2,2-dipropylmalonate

This protocol details the dialkylation of diethyl malonate using 1-bromopropane.

-

Materials: Diethyl malonate, sodium metal, absolute ethanol, 1-bromopropane, diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser.

-

Diethyl malonate (1.0 eq) is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

After the addition is complete, 1-bromopropane (2.5 eq) is added dropwise.

-

The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 2,2-dipropylmalonate.

-

The crude product can be purified by vacuum distillation.

-

2. Synthesis of 2,2-Dipropylmalonic Acid

This protocol describes the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

-

Materials: Diethyl 2,2-dipropylmalonate, potassium hydroxide, ethanol, water, hydrochloric acid (concentrated), diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

A solution of potassium hydroxide (2.5 eq) in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask.

-

Diethyl 2,2-dipropylmalonate (1.0 eq) is added to the potassium hydroxide solution.

-

The mixture is heated to reflux for 4 hours.

-

After cooling, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the dicarboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Alternatively, the acidified aqueous solution can be extracted with diethyl ether. The combined ether extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the 2,2-dipropylmalonic acid.

-

The product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) for further purification.

-

Mandatory Visualization

The following diagrams illustrate the chemical synthesis workflow for 2,2-dipropylmalonic acid.

Caption: Synthetic workflow for 2,2-dipropylmalonic acid.

This guide provides a foundational understanding of the synthesis of α,α-dialkylated propanoic acids, which should serve as a valuable resource for researchers in the field. The provided protocols are general and may require optimization based on specific laboratory conditions and the desired scale of the reaction.

Physicochemical properties of Dipropanoic acid isomers

An In-depth Technical Guide to the Physicochemical Properties of Dipropanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of the isomers of this compound, which are more formally known as dimethylglutaric acids. With a shared molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , these structural isomers exhibit distinct properties that are critical for applications in drug development, materials science, and organic synthesis.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols for their determination, and provides a visual representation of their structural diversity.

Comparative Physicochemical Data

The arrangement of the two methyl groups on the glutaric acid backbone significantly influences the intermolecular forces and, consequently, the physical properties of each isomer. The following table summarizes the key physicochemical data for the primary isomers of this compound.

| Property | 2,2-Dimethylglutaric Acid | 2,3-Dimethylglutaric Acid | 2,4-Dimethylglutaric Acid | 3,3-Dimethylglutaric Acid |

| CAS Number | 681-57-2[5] | Varies by stereoisomer | 2121-67-7[1] | 4839-46-7[6][7] |

| Molecular Weight ( g/mol ) | 160.17[2][8] | 160.17[3] | 160.17[1][9] | 160.17[4][6] |

| Melting Point (°C) | 82-86[5][10] | Not Available | 104-108[1] | 100-103.5[4][6][7][11] |

| Boiling Point (°C) | Not Available | Not Available | 300.4 (at 760 mmHg)[1] | Not Available |

| logP (Octanol-Water Partition Coefficient) | 0.7 (Computed)[8] | 0.6 (Computed)[3] | 0.7 (Computed)[9] | 0.4 (Computed)[4] |

| Appearance | White crystalline solid[2][10] | Not Available | Light beige powder[9] | White crystalline powder[4] |

Structural Isomerism of this compound

The structural variations among the dimethylglutaric acid isomers are visualized in the diagram below. The positioning of the methyl groups along the pentanedioic acid chain is the defining feature of each isomer.

References

- 1. 2,4-dimethylglutaric acid | CAS#:2121-67-7 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. 2,3-Dimethylglutaric acid | C7H12O4 | CID 252480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3-Dimethylglutaric acid | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dimethylglutaric acid | 681-57-2 [chemicalbook.com]

- 6. 3,3-二甲基戊二酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,3-Dimethylglutaric acid CAS#: 4839-46-7 [m.chemicalbook.com]

- 8. 2,2-Dimethylglutaric acid | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy 2,2-Dimethylglutaric acid | 681-57-2 [smolecule.com]

- 11. 3,3-Dimethylglutaric acid | 4839-46-7 [chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Dipropanoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the multifaceted mechanism of action of dipropanoic acid derivatives, with a primary focus on Valproic Acid (VPA), the most clinically significant member of this class. VPA is a branched-chain carboxylic acid widely used in the treatment of epilepsy, bipolar disorder, and migraines.[1] Its therapeutic efficacy stems from a complex interplay of effects on neurotransmission, ion channel activity, epigenetic regulation, and intracellular signaling cascades.[2][3]

Core Mechanisms of Action

The action of this compound derivatives is not attributed to a single target but rather to a combination of synergistic effects. The principal mechanisms are detailed below.

Enhancement of GABAergic Neurotransmission

A primary mechanism is the potentiation of the brain's main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][4] By increasing GABAergic tone, VPA reduces neuronal hyperexcitability, which is central to its anticonvulsant and mood-stabilizing effects.[3][4] This is achieved through two main pathways:

-

Inhibition of GABA Degradation: VPA inhibits GABA transaminase, the key enzyme responsible for the catabolism of GABA.[2][4][5] This action prevents the breakdown of GABA, leading to its accumulation in the synaptic cleft and enhanced inhibitory signaling.[2]

-

Increased GABA Synthesis: VPA has been shown to stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, the brain's primary excitatory neurotransmitter.[5][6] This further contributes to elevated GABA levels.[7]

Blockade of Voltage-Gated Ion Channels

VPA directly modulates the activity of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials.[2][3] This contributes to the stabilization of neuronal membranes and a reduction in high-frequency neuronal firing.[3][5]

-

Sodium Channels: VPA blocks voltage-gated sodium channels, reducing neuronal excitability and thereby contributing to its anticonvulsant properties.[2][3][4]

-

Calcium Channels: VPA also inhibits T-type calcium channels.[3][4] These channels are implicated in the generation of rhythmic electrical activity in thalamic neurons, and their inhibition is particularly relevant to the treatment of absence seizures.[5]

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Beyond its direct effects on neurotransmission, VPA functions as a histone deacetylase inhibitor (HDACi).[2][8] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[9][10] This deacetylation leads to a more condensed chromatin structure, repressing gene transcription.[10][11]

By inhibiting HDACs (notably class I HDACs), VPA promotes histone hyperacetylation.[5][10] This results in a more relaxed, open chromatin state that facilitates the binding of transcription factors and enhances the expression of multiple genes involved in cell survival, transcription regulation, and cytoskeletal modifications.[5][8][11] This epigenetic mechanism is thought to underlie some of the long-term therapeutic effects of VPA.[4]

References

- 1. scispace.com [scispace.com]

- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]

- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. Valproate - Wikipedia [en.wikipedia.org]

- 9. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Biological Activity of Substituted Dipropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted dipropanoic acids. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Substituted dipropanoic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These molecules, characterized by a core dipropanoic acid scaffold with various substituents, have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[1][2][3] The synthetic tractability of the this compound backbone allows for the introduction of a wide range of functional groups, enabling the fine-tuning of their biological profiles.[2] This guide will delve into the key biological activities of these compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.

Antimicrobial Activity

Substituted 3-((4-hydroxyphenyl)amino)this compound derivatives have demonstrated notable structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[1] The introduction of different substituents significantly influences the minimum inhibitory concentration (MIC) of these compounds.

Table 1: Antimicrobial Activity of Substituted 3-((4-hydroxyphenyl)amino)this compound Derivatives [1]

| Compound/Substituent | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Candida auris (MIC, µg/mL) |

| Phenyl (Compound 28) | >64 | >64 | 32 | 64 | ND |

| Phenyl (Compound 29) | 16 | >64 | >64 | >64 | ND |

| 4-NO2 Phenyl (Compound 30) | 16 | 16 | 32 | 64 | ND |

| Hydrazones (Compounds 14-16) | ND | ND | ND | ND | 0.5 - 64 |

| Methyl (Compound 26) | >64 | >64 | >64 | >64 | ND |

| Ethyl (Compound 27) | >64 | >64 | >64 | >64 | ND |

| ND: Not Determined |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Test compounds (substituted dipropanoic acids) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth with solvent)

Procedure:

-

Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent. Create a series of twofold dilutions of the compounds in the appropriate broth within the wells of the 96-well plates. The final concentrations should typically range from 0.5 to 256 µg/mL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted test compound, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Navigating the Solubility of Dipropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides an in-depth exploration of the solubility of "dipropanoic acid," a term that can encompass several distinct chemical entities. Due to the ambiguity of the common name, this document will address the solubility of the most probable candidate, propanedioic acid (malonic acid), and provide a framework for assessing the solubility of other dicarboxylic acids.

Understanding "this compound": A Note on Chemical Nomenclature

The term "this compound" is not a standard IUPAC name and can be interpreted in several ways. Initial database searches reveal multiple compounds associated with this name, including:

-

Bis(2-carboxyethyl) Isocyanurate: An organic compound with the chemical formula C9H11N3O7.[1]

-

A Porphyrin Derivative: A complex molecule identified in chemical databases.[2]

-

3,3'-(Decylcarbamothioylazanediyl)this compound: A specific chemical available from commercial suppliers.

However, the most common interpretation in a general chemical context, and the focus of this guide, is a dicarboxylic acid. For the purpose of providing concrete data, we will examine propanedioic acid (malonic acid) , a closely related and well-studied dicarboxylic acid. The principles and experimental methodologies discussed are broadly applicable to other this compound isomers and derivatives.

Solubility of Propanedioic Acid (Malonic Acid) in Organic Solvents

Propanedioic acid is a white crystalline solid that is highly soluble in water and other oxygenated solvents.[3] Its two carboxylic acid groups allow for strong hydrogen bonding interactions with polar solvents.

| Solvent | Temperature (°C) | Solubility |

| Water | 0 | 2.52% |

| Water | 10 | 3.49% |

| Water | 20 | 4.72% |

| Water | 30 | 6.23% |

| Water | 40 | 8.08% |

| Water | 50 | 10.27% |

| Water | 60 | 12.97% |

| Water | 70 | 15.75% |

| Water | 80 | 19.10% |

| Water | 90 | 23.27% |

| Water | 100 | 27.53% |

| Dimethylformamide | - | Soluble |

Generally, dicarboxylic acids exhibit higher solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents (like acetone (B3395972) and ethyl acetate) that can act as hydrogen bond acceptors. Their solubility in nonpolar solvents (like hexane) is typically low.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for process development and formulation. The following outlines a general experimental protocol for determining the solubility of a carboxylic acid in an organic solvent.

Materials and Equipment

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Thermostatically controlled water bath or oven

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

The carboxylic acid of interest

-

Selected organic solvents of high purity

Experimental Workflow

References

An In-depth Technical Guide on the Potential Research Applications of Valproic Acid

Acknowledgment of Ambiguity in Nomenclature

The term "Dipropanoic acid" does not correspond to a standard or commonly recognized chemical entity in contemporary chemical literature. Initial searches for this term did not yield a specific compound with established research applications. However, given the structural and phonetic similarities, it is highly probable that the intended compound of interest is Valproic Acid (VPA), chemically known as 2-propylpentanoic acid. Valproic acid is a widely researched pharmaceutical agent with a broad spectrum of clinical and investigational uses. Therefore, this technical guide will focus on the potential research applications of Valproic Acid.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Valproic Acid

Valproic acid (VPA) is a branched short-chain fatty acid that has been in clinical use for several decades.[1] Initially approved as an antiepileptic drug, its therapeutic applications have expanded to include the treatment of bipolar disorder and the prophylaxis of migraine headaches.[2][3] Beyond its established clinical uses, VPA has garnered significant attention from the research community for its diverse cellular and molecular effects, which suggest a wide range of potential therapeutic applications in oncology, neurology, and infectious diseases.[4][5]

The multifaceted mechanism of action of VPA is central to its broad research appeal. It is known to modulate several biological pathways, primarily through its activity as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression and chromatin structure.[1][4] Additionally, VPA influences neurotransmission by increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2][6] It also affects various signaling pathways, including the Wnt/β-catenin and ERK pathways.[1][7]

This guide will provide a comprehensive overview of the current and emerging research applications of Valproic Acid, with a focus on its mechanisms of action, supporting preclinical and clinical data, and relevant experimental methodologies.

Mechanisms of Action

The diverse therapeutic and investigational effects of Valproic Acid stem from its ability to interact with multiple molecular targets and signaling pathways.

Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied mechanism of VPA is its inhibition of class I and IIa histone deacetylases (HDACs).[8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin state and the altered expression of numerous genes that regulate cellular processes such as differentiation, proliferation, and apoptosis.[1][9] This epigenetic modulation is a key factor in its potential anticancer effects.[4]

Modulation of GABAergic Neurotransmission

VPA enhances GABAergic signaling, which is the primary inhibitory neurotransmission system in the central nervous system.[2][6] It achieves this through multiple actions:

-

Inhibition of GABA degradation: VPA inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA.[2][6]

-

Increased GABA synthesis: It may also stimulate the synthesis of GABA.[7]

-

Decreased GABA turnover: VPA can reduce the overall turnover rate of GABA in the brain.[8]

The potentiation of GABAergic inhibition contributes to its anticonvulsant and mood-stabilizing properties.[7]

Regulation of Intracellular Signaling Pathways

VPA has been shown to modulate several key intracellular signaling pathways:

-

Wnt/β-catenin Pathway: VPA can activate the Wnt/β-catenin signaling pathway by inhibiting glycogen (B147801) synthase kinase 3β (GSK3β), a key negative regulator of this pathway.[1] This pathway is crucial for embryonic development, cell proliferation, and differentiation.

-

ERK Pathway: Valproate has been observed to activate the extracellular signal-regulated kinase (ERK) pathway at therapeutic doses.[7] The ERK pathway plays a central role in neurogenesis, neuronal survival, and plasticity.[7]

-

Other Pathways: VPA also interacts with other signaling molecules, including protein kinase C (PKC) and the phosphoinositol pathway.[6][8]

The interplay of these mechanisms contributes to the wide-ranging biological effects of VPA and forms the basis for its investigation in various disease contexts.

Potential Research Applications

The unique pharmacological profile of Valproic Acid has led to its investigation in a multitude of research areas beyond its primary clinical indications.

Oncology

VPA's activity as an HDAC inhibitor has positioned it as a promising candidate for cancer therapy.[4] Its anticancer effects are attributed to its ability to induce differentiation, inhibit proliferation, and promote apoptosis in transformed cells.[4]

-

Hematological Malignancies: VPA has shown activity in preclinical models of leukemia and is being investigated in clinical trials for various hematological cancers.

-

Solid Tumors: Research has explored the use of VPA in solid tumors such as neuroblastoma, glioma, and colorectal cancer.[1][10] It is often studied in combination with other anticancer agents to enhance their efficacy.[4]

Neurological Disorders

Beyond epilepsy and bipolar disorder, VPA is being explored for other neurological conditions.

-

Neurodegenerative Diseases: Due to its neuroprotective effects, VPA is being investigated as a potential therapeutic for diseases like Alzheimer's and Parkinson's disease. Its ability to modulate signaling pathways involved in neuronal survival is of particular interest.

-

Status Epilepticus: Intravenous VPA is studied as an adjuvant treatment for generalized convulsive status epilepticus in adults.[11]

Infectious Diseases

Emerging research suggests that VPA may have a role in the treatment of certain infectious diseases.

-

HIV: As an HDAC inhibitor, VPA has been investigated for its potential to reactivate latent HIV reservoirs, making the virus susceptible to antiretroviral therapy.[5]

Other Potential Applications

-

Alcohol Use Disorder: Clinical trials have evaluated the efficacy of VPA in reducing alcohol consumption and managing withdrawal symptoms, particularly in patients with co-occurring psychiatric conditions.[12]

-

Wound Healing and Fibrosis: The influence of VPA on cellular differentiation and proliferation suggests its potential application in modulating tissue repair and fibrotic processes.

Quantitative Data from Research Studies

The following tables summarize quantitative data from representative studies investigating the effects of Valproic Acid.

Table 1: In Vitro Efficacy of Valproic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | VPA Concentration (mM) | Effect | Reference |

| Neuroblastoma | Neuroblastoma | 0.5 - 2 | Inhibition of proliferation, induction of p21Cip/WAF1 | [2][13] |

| Hematopoietic | Leukemia | 0.5 - 1 | Induction of differentiation | [14] |

| Primary Human Hepatocytes | N/A | 0.5 | Activation of ERK pathway | [8] |

Table 2: Clinical Trial Data for Valproic Acid

| Condition | Number of Patients | VPA Dosage | Outcome | Reference |

| Refractory Epilepsy | 23 | Adjunct medication | 25-100% reduction in seizure frequency in two-thirds of patients | [13] |

| Mania | Varies | Initial: 250-500 mg TID; ER: 25 mg/kg once daily | Therapeutic range for mania: 50-125 mcg/mL | [5] |

| Migraine Prophylaxis | Varies | Initial: 250-500 mg BID for 1 week | FDA approved indication | [5] |

| Generalized Convulsive Status Epilepticus | Multicenter trial | Loading dose: 30 mg/kg IV | Investigational | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Valproic Acid research.

Cell Culture and VPA Treatment

Objective: To assess the in vitro effects of VPA on cell lines.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines, neural progenitor cells) in appropriate culture vessels at a predetermined density.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C and 5% CO2 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

VPA Preparation: Prepare a stock solution of Valproic Acid (sodium salt) in sterile water or culture medium. Further dilute the stock solution to the desired final concentrations in the culture medium.

-

Treatment: Replace the existing medium with the VPA-containing medium. Include a vehicle control (medium without VPA).

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).

-

Analysis: Following incubation, harvest the cells for downstream analyses such as proliferation assays (e.g., MTT, BrdU), apoptosis assays (e.g., Annexin V staining, caspase activity), or molecular analyses (e.g., Western blotting, qPCR).

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of VPA on the expression levels of specific proteins (e.g., p21Cip/WAF1, acetylated histones).

Protocol:

-

Protein Extraction: Lyse VPA-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Reconstitution of Valproic Acid for Reprogramming Experiments

Objective: To prepare VPA for use in cellular reprogramming protocols.

Protocol:

-

Weighing: Weigh out the desired amount of lyophilized Valproic Acid (e.g., 5 mg).

-

Dissolving: In a sterile conical tube, add the appropriate volume of reprogramming medium to the lyophilized VPA to achieve the desired final concentration (e.g., 1 mM).

-

Mixing: Pipette the solution and vortex until the powder is completely dissolved.

-

Sterilization: Filter the VPA-supplemented medium through a 0.22 µm pore size filter.

-

Application: The sterile, VPA-containing medium is now ready for use in reprogramming experiments.[15]

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways affected by Valproic Acid and a typical experimental workflow.

Caption: Overview of Valproic Acid's main mechanisms of action.

Caption: Experimental workflow for Western blot analysis of VPA's effects.

Conclusion

Valproic Acid is a pharmacologically versatile compound with a well-established clinical profile and a growing list of potential research applications. Its ability to modulate fundamental cellular processes, including gene expression and intracellular signaling, makes it a valuable tool for researchers in diverse fields such as oncology, neuroscience, and infectious diseases. Further investigation into its mechanisms of action and its efficacy in various preclinical and clinical models will continue to uncover new therapeutic opportunities for this multifaceted drug. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the full potential of Valproic Acid.

References

- 1. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Valproic Acid used for? [synapse.patsnap.com]

- 3. Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Valproic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. JMIR Research Protocols - Valproic Acid as an Adjuvant Treatment for Generalized Convulsive Status Epilepticus in Adults Admitted to Intensive Care Units: Protocol for a Double-Blind, Multicenter Randomized Controlled Trial [researchprotocols.org]

- 12. Frontiers | Evaluating the efficacy of valproic acid in alcohol use disorder: a systematic analysis of clinical trials from ClinicalTrials.gov [frontiersin.org]

- 13. Valproic acid in epilepsy: clinical and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to Propanedioic Acid (Malonic Acid)

A Note on Terminology: The term "Dipropanoic acid" is ambiguous in chemical literature, referring to several distinct and unrelated compounds. This guide focuses on Propanedioic Acid , systematically known as Malonic Acid , a compound of significant interest in research and drug development. It is plausible that the initial query intended to investigate this well-documented dicarboxylic acid.

This technical guide provides a comprehensive overview of propanedioic acid, tailored for researchers, scientists, and drug development professionals. It covers the compound's synthesis, chemical properties, and biological significance, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Physicochemical and Toxicological Properties

Propanedioic acid is a white crystalline solid with the chemical formula C₃H₄O₄. It is highly soluble in water and polar organic solvents. The key physicochemical and toxicological data are summarized in the tables below.

Table 1: Physicochemical Properties of Propanedioic Acid

| Property | Value | Reference |

| IUPAC Name | Propanedioic acid | |

| Other Names | Malonic acid, Methanedicarboxylic acid | |

| CAS Number | 141-82-2 | |

| Molecular Formula | C₃H₄O₄ | |

| Molar Mass | 104.061 g/mol | |

| Melting Point | 135-137 °C (decomposes) | |

| Density | 1.619 g/cm³ | |

| Water Solubility | 763 g/L | |

| pKa1 | 2.83 | |

| pKa2 | 5.69 | |

| logP | -0.81 |

Table 2: Toxicological Data for Propanedioic Acid

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1310 mg/kg | |

| LD50 | Rat (male) | Oral | 3250 mg/kg | |

| LC50 | Rat | Inhalation | >8900 mg/m³ (1 h) | |

| Skin Irritation | Rabbit | Dermal | Mild irritant | |

| Eye Irritation | Rabbit | Ocular | Severe irritant |

Synthesis of Propanedioic Acid and its Derivatives

Propanedioic acid and its esters are key intermediates in organic synthesis, particularly for the creation of more complex carboxylic acids and other functionalized molecules.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. It involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of a Substituted Carboxylic Acid via Malonic Ester Synthesis

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. The reaction is exothermic.

-

Alkylation: To the resulting enolate solution, add an appropriate alkyl halide dropwise. Reflux the mixture for 2-3 hours to ensure complete alkylation.

-

Hydrolysis (Saponification): After cooling, add a solution of sodium hydroxide (B78521) to the reaction mixture and reflux for several hours to hydrolyze the ester groups to carboxylates.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid.

-

Decarboxylation: Gently heat the acidified solution. The resulting substituted malonic acid will decarboxylate, evolving carbon dioxide, to yield the final carboxylic acid product.

-

Purification: The product can be extracted with an organic solvent and purified by distillation or recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene (B1212753) compound (like propanedioic acid) and a carbonyl compound (aldehyde or ketone). The Doebner modification uses pyridine (B92270) and a catalytic amount of piperidine (B6355638), followed by decarboxylation to yield α,β-unsaturated carboxylic acids, such as cinnamic acids.

Experimental Protocol: Synthesis of trans-Cinnamic Acid

-

In a round-bottom flask, dissolve benzaldehyde (B42025) and propanedioic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude trans-cinnamic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Biological Significance and Applications

Propanedioic acid and its derivatives play crucial

Methodological & Application

Application Notes and Protocols for the Quantification of Propionic Anhydride

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of chemical reagents and intermediates is a cornerstone of pharmaceutical development and manufacturing. This document provides detailed analytical methods for the quantification of propionic anhydride (B1165640), a reactive acylating agent often used in the synthesis of active pharmaceutical ingredients (APIs). Given the potential ambiguity of the term "Dipropanoic acid," which is not a standard chemical name for a common analyte, this guide focuses on propionic anhydride (C₆H₁₀O₃, CAS No. 123-62-6), the symmetrical anhydride of propanoic acid.

Additionally, methods for the quantification of propanoic acid are included, as it is the hydrolysis product of propionic anhydride and a common process-related impurity. These protocols are designed to be adaptable for various applications, from in-process control to final product quality assessment.

Analytical Methods Overview

The primary methods for the quantification of propionic anhydride and propanoic acid are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

-

Gas Chromatography (GC): Due to its volatility, propionic anhydride is well-suited for analysis by GC, typically with a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for higher specificity and sensitivity. GC is the preferred method for determining the purity of propionic anhydride and for quantifying it in non-aqueous reaction mixtures.

-

High-Performance Liquid Chromatography (HPLC): Propanoic acid, being less volatile, is commonly analyzed by reversed-phase HPLC with UV detection. This method is particularly useful for quantifying propanoic acid in aqueous samples and as an impurity in drug substances. Due to the rapid hydrolysis of propionic anhydride in aqueous environments, HPLC methods targeting propanoic acid can be used to indirectly assess the presence of the anhydride after controlled hydrolysis.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical validation parameters for the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation, sample matrix, and validation protocol.

Table 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Propionic Anhydride

| Parameter | Typical Performance |

| Linearity Range | 10 µg/mL - 1000 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 - 5 µg/mL |

| Limit of Quantification (LOQ) | 5 - 15 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 5% |

Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) for Propanoic Acid

| Parameter | Typical Performance |

| Linearity Range | 1 µg/mL - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998[1] |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL[1] |

| Accuracy (Recovery) | 98 - 102%[1] |

| Precision (RSD) | < 2%[1] |

Experimental Protocols

Protocol 1: Quantification of Propionic Anhydride by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for the quantification of propionic anhydride in a non-aqueous sample, such as a reaction mixture or a bulk chemical.[2]

1. Materials and Reagents

-

Propionic Anhydride (Reference Standard, >99% purity)

-

Anhydrous solvent for dilution (e.g., Acetonitrile (B52724), Dichloromethane, or Ethyl Acetate, GC grade)

-

Internal Standard (e.g., n-Dodecane, Tetradecane, or another suitable non-reactive hydrocarbon)

-

Helium (carrier gas, high purity)

-

Hydrogen (detector gas, high purity)

-

Air (detector gas, zero grade)

2. Instrumentation

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

-

Capillary column suitable for polar compounds (e.g., DB-WAX, FFAP, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Internal Standard (IS) Stock Solution: Accurately weigh a suitable amount of the internal standard and dissolve it in the anhydrous solvent to a final concentration of approximately 1 mg/mL.

-

Standard Stock Solution: Accurately weigh approximately 100 mg of propionic anhydride reference standard into a 10 mL volumetric flask, add a known volume of the IS stock solution, and dilute to volume with the anhydrous solvent. This will be the primary stock solution.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the anhydrous solvent containing the internal standard at a constant concentration. A typical range would be 10, 50, 100, 250, 500, and 1000 µg/mL.

4. Sample Preparation

-

Accurately weigh a known amount of the sample into a volumetric flask.

-

Add a known volume of the IS stock solution.

-

Dilute to volume with the anhydrous solvent to a final concentration expected to be within the calibration range.

-

Mix thoroughly.

5. GC-FID Conditions

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (may be adjusted based on concentration)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

Carrier Gas (Helium) Flow Rate: 1.5 mL/min (constant flow)

-

Detector Temperature: 270°C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium or Nitrogen) Flow: 25 mL/min

6. Data Analysis

-

Integrate the peak areas for propionic anhydride and the internal standard.

-

Calculate the ratio of the peak area of propionic anhydride to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of propionic anhydride in the sample by interpolation from the calibration curve.

7. System Suitability

-

Inject five replicates of a mid-range calibration standard.

-

The relative standard deviation (RSD) of the peak area ratio should be ≤ 2.0%.

-

The tailing factor for the propionic anhydride peak should be ≤ 2.0.

-

The resolution between propionic anhydride and the nearest eluting peak should be ≥ 2.0.

Protocol 2: Quantification of Propanoic Acid by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This protocol is suitable for the determination of propanoic acid in various samples, including as a process impurity or a degradation product.[1]

1. Materials and Reagents

-

Propanoic Acid (Reference Standard, >99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric Acid (or other suitable acid for pH adjustment)

-

Mobile Phase: A mixture of aqueous acid (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A typical starting point is 95:5 (v/v) aqueous:organic.

2. Instrumentation

-

HPLC system with a UV detector, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh approximately 100 mg of propanoic acid reference standard into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

-

Accurately weigh or pipette a known amount of the sample into a volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

5. HPLC-UV Conditions

-

Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm[1]

6. Data Analysis

-

Integrate the peak area of the propanoic acid peak.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of propanoic acid in the sample by interpolation from the calibration curve.

7. System Suitability

-

Inject five replicates of a mid-range calibration standard.

-

The RSD of the peak area and retention time should be ≤ 2.0%.

-

The tailing factor for the propanoic acid peak should be ≤ 2.0.

-

The number of theoretical plates for the propanoic acid peak should be ≥ 2000.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

References

Application Note: Quantitative Analysis of Dipropanoic Acid (Valproic Acid) in Human Plasma by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropanoic acid, widely known as Valproic acid (VPA), is a branched short-chain fatty acid extensively used in medicine as an anticonvulsant and mood-stabilizing drug. It is a primary treatment for epilepsy and bipolar disorder and is also used to prevent migraine headaches. Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of VPA concentrations in plasma is crucial to optimize clinical efficacy while minimizing dose-related toxicity. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a robust and reliable analytical technique for clinical and research applications.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound in human plasma.

Materials and Reagents

-

This compound (Valproic acid) reference standard

-

Valproic acid-d6 (VPA-d6) or other suitable internal standard (IS)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (drug-free for calibration and quality control standards)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[1]

-

Aliquoting: Pipette 200 µL of human plasma (calibrator, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add the internal standard solution (e.g., VPA-d6) to each tube.

-

Precipitation: Add 600 µL of cold methanol to each tube.[1]

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.

HPLC-MS Method

The following HPLC-MS conditions are based on established methods for the analysis of Valproic acid.[1][2]

HPLC System: An Agilent 1290 Infinity II LC system or equivalent.

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm) is recommended.[1]

-

Mobile Phase A: Water with 0.1% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-7.0 min: Increase to 85% B

-

7.0-7.5 min: Increase to 95% B

-

7.5-9.0 min: Hold at 95% B

-

9.0-9.1 min: Decrease to 20% B

-

9.1-11.0 min: Hold at 20% B for equilibration[2]

-

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 45 °C.[1]

-

Autosampler Temperature: 10 °C.[2]

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (VPA): Precursor ion (m/z) 143.1 -> Product ion (m/z) 143.1 (quantifier).[1]

-

Internal Standard (VPA-d6): Monitor the appropriate transition for the chosen internal standard.

-

Data Presentation

Quantitative data from various validated HPLC-MS methods for this compound (Valproic acid) are summarized below for easy comparison.

Table 1: Calibration and Linearity Data

| Method Reference | Calibration Curve Range (µg/mL) | Regression Model | Correlation Coefficient (r²) |

| Vlase et al. | 2 - 200 | Weighted (1/x) quadratic | > 0.996 |

| Wen et al.[3] | 5 - 300 | Not specified | 0.9281 (compared to EMIT) |

| Gao et al. | 1 - 200 | Not specified | > 0.99 |

| F. L. G. De Nardi et al.[2] | 5 - 800 | Weighted (1/x²) | > 0.99 |

Table 2: Sensitivity and Validation Parameters

| Method Reference | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE or Bias) |

| Vlase et al. | 2 | < 3.3% | < 7.2% | Within ±15% |

| Wen et al.[3] | 5 | Not specified | Not specified | Not specified |

| Gao et al.[4] | 1 | < 4.5% | < 4.6% | < 7.9% |

| F. L. G. De Nardi et al.[2] | 5 | ≤ 6% | ≤ 6% | < 4% |

Visualization

The following diagram illustrates the experimental workflow for the HPLC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis.

References

- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 2. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]

- 4. Development and Validation of a Simple and Rapid UPLC-MS Assay for Valproic Acid and Its Comparison With Immunoassay and HPLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2,2-Bis(hydroxymethyl)propionic Acid (DMPA) in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various polymers utilizing 2,2-bis(hydroxymethyl)propionic acid (DMPA), also known as bis-MPA. DMPA is a versatile AB₂ monomer widely employed in the creation of dendrimers, hyperbranched polymers, and as a hydrophilic modifier in polyurethane dispersions. Its unique structure, featuring two hydroxyl groups and one carboxylic acid group, allows for precise control over polymer architecture and functionality, making it a key building block in materials for drug delivery and other biomedical applications.

Synthesis of Waterborne Polyurethane Dispersions (PUDs)

DMPA is a critical component in the formulation of stable, water-based polyurethane dispersions, acting as an internal emulsifier. The carboxylic acid group of DMPA is neutralized to form ionic centers along the polymer backbone, which facilitates dispersion in water.

Experimental Protocol: Synthesis of a DMPA-based PUD via the Prepolymer Method

This protocol describes the synthesis of a polyurethane dispersion using a prepolymer approach, where an isocyanate-terminated prepolymer is first synthesized and then dispersed in water.

Materials:

-

Isophorone diisocyanate (IPDI)

-

Polyester (B1180765) polyol (e.g., poly(hexamethylene adipate), Mn = 2000 Da)

-

2,2-Bis(hydroxymethyl)propionic acid (DMPA)

-

Triethylamine (TEA) for neutralization

-

Hydrazine (B178648) monohydrate (as a chain extender)

-

Methyl ethyl ketone (MEK) as a solvent

-

Deionized water

Equipment:

-

1 L five-neck reaction flask

-

Mechanical stirrer with a Teflon rod

-

Thermometer

-

Nitrogen inlet

-

Condenser

-

Thermostated water bath

Procedure:

-

Prepolymer Synthesis:

-

Dry the polyester polyol at 80°C under reduced pressure for 2 hours.

-

To the reaction flask, add the dried polyol and DMPA.

-

Introduce MEK to dissolve the reactants and ensure a workable viscosity.

-

Heat the mixture to 60°C under a nitrogen atmosphere with constant stirring (approximately 150 rpm).

-

Slowly add IPDI to the reactor. The NCO/OH ratio is a critical parameter and is typically set around 1.5, considering the hydroxyl groups from both the polyol and DMPA.[1]

-

Add a catalytic amount of dibutyltin (B87310) dilaurate (DBTDL).

-

Allow the reaction to proceed at 85-90°C for approximately 3-4 hours to form the NCO-terminated prepolymer.[2] The reaction progress can be monitored by titrating for the NCO content.

-

-

Neutralization:

-

Cool the prepolymer solution to a lower temperature (e.g., 40°C).

-

Add TEA to neutralize the carboxylic acid groups of the incorporated DMPA. The degree of neutralization is typically around 100 mol% with respect to the DMPA content.

-

-

Dispersion and Chain Extension:

-

Under vigorous stirring (e.g., 2000 rpm), add deionized water to the neutralized prepolymer solution to induce phase inversion and form a stable oil-in-water dispersion.[2]

-

After the dispersion is stable, add hydrazine monohydrate dropwise as a chain extender to increase the molecular weight of the polyurethane.

-

Continue stirring for another 10-30 minutes to complete the chain extension reaction.[2]

-

-

Solvent Removal:

-

Remove the MEK under reduced pressure to obtain the final aqueous polyurethane dispersion with a specific solid content.

-

Quantitative Data for PUD Synthesis

| Parameter | Value/Range | Reference |

| NCO/OH Molar Ratio | 1.2 - 2.6 | [1][2] |

| DMPA Content (% by weight of prepolymer) | 2.0% - 10.0% | [3][4] |

| Solid Content of Final Dispersion | 25% - 52.7% | [3][4] |

| Average Particle Size | 39.4 nm - 133.2 nm | [5] |

| Zeta Potential | -52 mV to -65 mV | [5] |

Experimental Workflow for PUD Synthesis

Synthesis of Hyperbranched Polyesters

DMPA is an ideal AB₂ monomer for the one-pot synthesis of hyperbranched polyesters. These polymers are characterized by a dendritic, globular structure, a high degree of branching, and a large number of terminal functional groups.

Experimental Protocol: Synthesis of a Hydroxyl-Terminated Hyperbranched Polyester

This protocol outlines the synthesis of a hyperbranched polyester with terminal hydroxyl groups using DMPA as the monomer and a multifunctional core.

Materials:

-

2,2-Bis(hydroxymethyl)propionic acid (DMPA)

-

Trimethylolpropane (TMP) as the core molecule

-

p-Toluenesulfonic acid (p-TSA) as a catalyst

-

N,N-Dimethylformamide (DMF) as a solvent (optional, can be done in melt)

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Dean-Stark trap with a condenser

-

Thermometer

-

Vacuum pump

Procedure:

-

Reaction Setup:

-

Charge the flask with DMPA, TMP, and a catalytic amount of p-TSA. The molar ratio of DMPA to TMP will determine the generation and final molecular weight of the hyperbranched polymer.

-

If using a solvent, add DMF.

-

-

Polycondensation:

-

Heat the reaction mixture under a nitrogen stream with continuous stirring. The temperature is gradually increased, for example, to 200°C, to initiate the polycondensation reaction.[6]

-

Water is formed as a byproduct of the esterification reaction and is removed from the reaction mixture using the Dean-Stark trap to drive the reaction to completion.

-

The reaction is continued until the desired molecular weight is achieved, which can be monitored by techniques such as gel permeation chromatography (GPC). The viscosity of the reaction mixture will also increase significantly.

-

-

Purification:

-

Once the reaction is complete, cool the mixture and dissolve the crude polymer in a suitable solvent like acetone.

-

Precipitate the polymer in a non-solvent such as cold methanol (B129727) or water to remove unreacted monomers and the catalyst.

-

Filter and dry the purified hyperbranched polyester under vacuum.

-

Quantitative Data for Hyperbranched Polyester Synthesis

| Property | Value/Range | Reference |

| Degree of Branching | ~0.44 - ~0.80 | [6][7] |

| Polydispersity Index (PDI) | 1.75 | [7] |

| Intrinsic Viscosity | 6.35 mL/g | [7] |

Logical Relationship for Hyperbranched Polymer Synthesis

Application in Drug Delivery Systems

Polymers derived from DMPA, particularly dendrimers and hyperbranched polyesters, are extensively investigated as nanocarriers for drug delivery.[3][8] Their well-defined structure, high density of functionalizable surface groups, and biocompatibility make them suitable for encapsulating or conjugating therapeutic agents.

Protocol: Passive Encapsulation of a Hydrophobic Drug

This protocol provides a general guideline for the passive encapsulation of a hydrophobic drug within a DMPA-based dendritic polymer.

Materials:

-

DMPA-based dendrimer or hyperbranched polymer

-

Hydrophobic drug (e.g., Doxorubicin)

-

Phosphate buffered saline (PBS)

-

Organic solvent for the drug (e.g., chloroform (B151607) or DMSO)

Equipment:

-

Stir plate and stir bar

-

Vials

-

Rotary evaporator or vacuum oven

Procedure:

-

Dendrimer Solution Preparation:

-

Dissolve the DMPA-based polymer in PBS to a desired concentration.

-

-

Drug Solution Preparation:

-

Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.

-

-

Encapsulation:

-

While stirring the aqueous polymer solution, add the drug solution dropwise. This will lead to the formation of nanoparticles with the drug encapsulated within the hydrophobic core of the self-assembled polymer aggregates.

-

-

Solvent Removal:

-

Evaporate the organic solvent using a rotary evaporator or by stirring under a fume hood overnight.

-

-

Purification:

-

Remove the free, unencapsulated drug by dialysis against PBS using a dialysis membrane with an appropriate molecular weight cut-off.

-

Drug Delivery Signaling Pathway Concept

The following diagram illustrates the conceptual pathway of a drug-loaded DMPA-based nanocarrier from administration to cellular uptake and drug release.

These protocols and data serve as a starting point for the synthesis and application of DMPA-based polymers. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and desired material properties.

References

- 1. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyester Dendrimers Based on Bis-MPA for Doxorubicin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mattressrecyclingcouncil.org [mattressrecyclingcouncil.org]

- 5. researchgate.net [researchgate.net]